molecular formula C17H23NO4 B8259196 (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid

Cat. No.: B8259196
M. Wt: 305.4 g/mol
InChI Key: NISWNSOUPGGKNK-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine form of the compound.

Scientific Research Applications

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .

Properties

IUPAC Name

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISWNSOUPGGKNK-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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